2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide: is a synthetic organic compound that features an indole moiety, a sulfonyl group, and a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of the Indole Sulfonyl Chloride: The indole moiety is first sulfonylated using chlorosulfonic acid to form indole-3-sulfonyl chloride.
Amidation Reaction: The indole-3-sulfonyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the bromophenyl group can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the sulfonyl and bromophenyl groups.
2-((1H-indol-3-yl)sulfonyl)-N-phenylacetamide: Lacks the bromophenyl group.
2-((1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a bromine atom.
Uniqueness
2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide is unique due to the presence of both the sulfonyl and bromophenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1H-indol-3-ylsulfonyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-11-5-7-12(8-6-11)19-16(20)10-23(21,22)15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTXTTHXTAFVHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.